molecular formula C11H7ClN2O3 B1391689 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid CAS No. 1228551-81-2

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid

Cat. No.: B1391689
CAS No.: 1228551-81-2
M. Wt: 250.64 g/mol
InChI Key: XLGSCOVCEFZUSU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H7ClN2O3 It is characterized by the presence of a pyrazine ring substituted with a 2-chlorophenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    3-Phenoxypyrazine-2-carboxamide: This compound is similar in structure but has an amide group instead of a carboxylic acid group.

    3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid: This compound has an ethoxy group instead of a chloro group on the phenoxy ring.

    3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid: This compound has a fluorine atom instead of a chlorine atom on the phenoxy ring.

Uniqueness: 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.

Properties

IUPAC Name

3-(2-chlorophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSCOVCEFZUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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